molecular formula C21H23N3O2 B2493837 6-((1-(2-Phenylbutanoyl)piperidin-4-yl)oxy)nicotinonitrile CAS No. 1421492-42-3

6-((1-(2-Phenylbutanoyl)piperidin-4-yl)oxy)nicotinonitrile

Cat. No.: B2493837
CAS No.: 1421492-42-3
M. Wt: 349.434
InChI Key: FFKFFZBUESPEKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-((1-(2-Phenylbutanoyl)piperidin-4-yl)oxy)nicotinonitrile is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. This compound features a piperidine ring, a phenylbutanoyl group, and a nicotinonitrile moiety, making it a complex and intriguing molecule for various studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((1-(2-Phenylbutanoyl)piperidin-4-yl)oxy)nicotinonitrile typically involves multiple steps, starting with the preparation of the piperidine derivative. This is followed by the introduction of the phenylbutanoyl group and the nicotinonitrile moiety. Common reagents used in these reactions include piperidine, phenylbutanoyl chloride, and nicotinonitrile. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

6-((1-(2-Phenylbutanoyl)piperidin-4-yl)oxy)nicotinonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.

    Reduction: Common reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions are possible, especially at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide in polar aprotic solvents.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted analogs .

Scientific Research Applications

6-((1-(2-Phenylbutanoyl)piperidin-4-yl)oxy)nicotinonitrile has been explored for its potential in various fields:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in treating neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism by which 6-((1-(2-Phenylbutanoyl)piperidin-4-yl)oxy)nicotinonitrile exerts its effects involves binding to specific molecular targets. It interacts with enzymes and receptors in the body, modulating their activity. The pathways involved include signal transduction cascades that affect cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • 6-((1-(4-Phenylbutanoyl)piperidin-4-yl)oxy)nicotinonitrile
  • 4-(Piperidin-1-yl)pyridine derivatives
  • Piperine (N-acylpiperidine)

Uniqueness

What sets 6-((1-(2-Phenylbutanoyl)piperidin-4-yl)oxy)nicotinonitrile apart is its unique combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for research and development.

Properties

IUPAC Name

6-[1-(2-phenylbutanoyl)piperidin-4-yl]oxypyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2/c1-2-19(17-6-4-3-5-7-17)21(25)24-12-10-18(11-13-24)26-20-9-8-16(14-22)15-23-20/h3-9,15,18-19H,2,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFKFFZBUESPEKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)N2CCC(CC2)OC3=NC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.